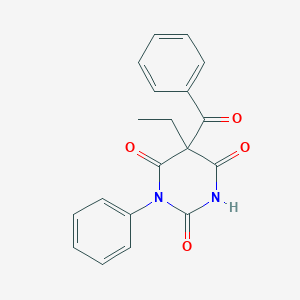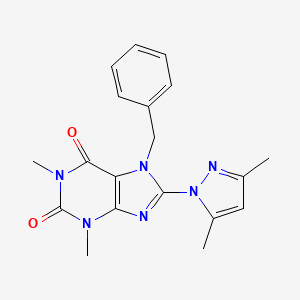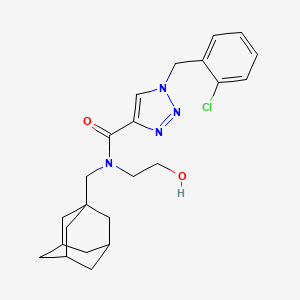![molecular formula C23H27N3O2 B5036941 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been found to act as a selective antagonist for the 5-HT7 receptor. This receptor is involved in a range of physiological processes including circadian rhythm regulation, learning and memory, and mood regulation. By blocking the 5-HT7 receptor, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 may have potential therapeutic applications for disorders such as depression and anxiety.
Mécanisme D'action
The mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is related to its ability to selectively bind to the 5-HT7 receptor. This receptor is a G protein-coupled receptor that is expressed in a range of tissues including the brain, gut, and cardiovascular system. By binding to the receptor, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 can modulate downstream signaling pathways and alter cellular responses. The exact mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is still being studied, but it is thought to involve the inhibition of cAMP signaling pathways.
Biochemical and Physiological Effects:
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been found to exhibit a range of biochemical and physiological effects. In addition to its potential therapeutic applications in the field of neuroscience, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has also been studied for its effects on the cardiovascular system. Studies have shown that 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 can reduce blood pressure and improve endothelial function in animal models. Other studies have suggested that 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 may have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 in lab experiments is its high selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. However, one of the limitations of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is its relatively low potency compared to other compounds that target the 5-HT7 receptor. This may limit its usefulness in certain experiments where high potency is required.
Orientations Futures
There are several potential future directions for research on 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014. One area of interest is in the development of more potent and selective compounds that target the 5-HT7 receptor. This could lead to the development of new therapies for disorders such as depression and anxiety. Another area of research is in the study of the role of the 5-HT7 receptor in other physiological processes such as circadian rhythm regulation and learning and memory. Finally, there is also interest in the development of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 as a tool for studying the pharmacology of the 5-HT7 receptor and its downstream signaling pathways.
Méthodes De Synthèse
The synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 involves the reaction of 4-methyl-8-methoxyquinoline with 2-ethoxyaniline and piperazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps including filtration and recrystallization. The purity of the final product is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-28-20-10-6-5-9-19(20)25-12-14-26(15-13-25)22-16-17(2)18-8-7-11-21(27-3)23(18)24-22/h5-11,16H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPJMIPYVCXPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC=C4OC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)
![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![8-[2-(4-methylphenoxy)ethoxy]quinoline](/img/structure/B5036875.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)



![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)

![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)
